(Z)-3,4',5-Trimethoxy-3'-(tert-butyldimethylsilyloxy)stilbene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3,4’,5-Trimethoxy-3’-(tert-butyldimethylsilyloxy)stilbene is a synthetic organic compound that belongs to the class of stilbenes Stilbenes are characterized by a 1,2-diphenylethylene structure and are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3,4’,5-Trimethoxy-3’-(tert-butyldimethylsilyloxy)stilbene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the stilbene core: This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the stilbene backbone.
Introduction of methoxy groups: Methoxylation of the aromatic rings is performed using methyl iodide and a strong base such as sodium hydride.
Silylation: The tert-butyldimethylsilyloxy group is introduced using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole.
Industrial Production Methods
Industrial production of (Z)-3,4’,5-Trimethoxy-3’-(tert-butyldimethylsilyloxy)stilbene follows similar synthetic routes but is optimized for large-scale synthesis. This involves:
Optimization of reaction conditions: Using high-yielding and scalable reactions.
Purification: Employing techniques such as recrystallization and chromatography to ensure high purity of the final product.
Automation: Utilizing automated reactors and continuous flow systems to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(Z)-3,4’,5-Trimethoxy-3’-(tert-butyldimethylsilyloxy)stilbene undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to dihydrostilbenes.
Substitution: Electrophilic aromatic substitution can introduce additional functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.
Major Products Formed
Oxidation: Produces quinones or other oxidized stilbene derivatives.
Reduction: Yields dihydrostilbenes.
Substitution: Results in halogenated or nitrated stilbenes.
Scientific Research Applications
(Z)-3,4’,5-Trimethoxy-3’-(tert-butyldimethylsilyloxy)stilbene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer and neuroprotective effects.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of (Z)-3,4’,5-Trimethoxy-3’-(tert-butyldimethylsilyloxy)stilbene involves its interaction with various molecular targets and pathways:
Antioxidant activity: Scavenges free radicals and reduces oxidative stress.
Anti-inflammatory effects: Inhibits the production of pro-inflammatory cytokines.
Anticancer properties: Induces apoptosis in cancer cells through the activation of caspases and other apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
Resveratrol: Another stilbene with similar antioxidant and anticancer properties.
Pterostilbene: A dimethylated derivative of resveratrol with enhanced bioavailability.
Combretastatin: A stilbene derivative known for its potent anticancer activity.
Uniqueness
(Z)-3,4’,5-Trimethoxy-3’-(tert-butyldimethylsilyloxy)stilbene is unique due to the presence of the tert-butyldimethylsilyloxy group, which enhances its stability and solubility compared to other stilbenes. This modification also allows for easier functionalization and incorporation into various applications.
Properties
IUPAC Name |
tert-butyl-[5-[(Z)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxyphenoxy]-dimethylsilane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O4Si/c1-23(2,3)28(7,8)27-22-15-17(11-12-21(22)26-6)9-10-18-13-19(24-4)16-20(14-18)25-5/h9-16H,1-8H3/b10-9- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDFSHSMPMRHYOG-KTKRTIGZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)C=CC2=CC(=CC(=C2)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)/C=C\C2=CC(=CC(=C2)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O4Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456791 |
Source
|
Record name | (Z)-3,4',5-Trimethoxy-3'-(tert-butyldimethylsilyloxy)stilbene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
586410-23-3 |
Source
|
Record name | (Z)-3,4',5-Trimethoxy-3'-(tert-butyldimethylsilyloxy)stilbene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.